N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
The compound “N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide” is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of biological and industrial applications .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT Raman, NMR, and UV-vis spectroscopy . These techniques can provide information about the compound’s geometric structure, electronic features, and vibrational modes .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Benzimidazole derivatives are generally considered to be air stable and soluble in established processing solvents .Scientific Research Applications
Antimicrobial and Antiprotozoal Agents
Research has demonstrated that derivatives of N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide exhibit potent and selective activities against certain pathogens. For instance, compounds derived from related structures have shown significant inhibitory effects against the gastric pathogen Helicobacter pylori, including strains resistant to conventional antibiotics like metronidazole or clarithromycin. These compounds display low minimal inhibition concentrations (MICs), indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002). Similarly, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds exhibited strong activity, with IC50 values in the nanomolar range, outperforming metronidazole, the standard treatment for these parasites (Pérez‐Villanueva et al., 2013).
Synthesis of Novel Compounds with Biological Activities
Further studies have focused on the design and synthesis of various analogs and derivatives incorporating the benzimidazole scaffold for exploring their biological activities. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to the subject compound, have been synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS). These compounds have shown potential in attenuating the growth of human lymphoma B cells, both in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012). Another research avenue has explored the antimicrobial and genotoxic properties of benzimidazole derivatives, underscoring the versatility of this chemical framework in generating compounds with varied biological effects (Benvenuti et al., 1997).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-7-6-10-14-16(12)19-17(18-14)22-11-15(21)20(2)13-8-4-3-5-9-13/h3-10H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWFKWCYWRHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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